Doptzga
Description
Doptzga is a synthetic chemical compound primarily investigated for its chelating and catalytic properties. Structurally, it belongs to the class of polyaminocarboxylates, characterized by multiple amine and carboxylate groups arranged to form stable coordination complexes with metal ions . Its synthesis involves a multi-step reaction sequence starting from ethylene diamine derivatives, with modifications to enhance thermodynamic stability and selectivity for transition metals like iron(III) and copper(II) .
Properties
CAS No. |
158010-69-6 |
|---|---|
Molecular Formula |
C16H21N7O6S |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(2S)-2-[[5-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)propylamino]-1,3-thiazole-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H21N7O6S/c17-11-7(12(26)23-16(18)22-11)2-1-5-19-9-6-20-14(30-9)13(27)21-8(15(28)29)3-4-10(24)25/h6,8,19H,1-5H2,(H,21,27)(H,24,25)(H,28,29)(H5,17,18,22,23,26)/t8-/m0/s1 |
InChI Key |
AYSIPLPKKFUMDU-QMMMGPOBSA-N |
SMILES |
C1=C(SC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(N=C(NC2=O)N)N |
Isomeric SMILES |
C1=C(SC(=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |
Canonical SMILES |
C1=C(SC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |
Synonyms |
N- ((5-((3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doptzga involves multiple steps. The process typically starts with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling with glutamic acid. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Doptzga can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Doptzga has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs: AAZTA Derivatives
AAZTA (6-Amino-6-methylperhydro-1,4-diazepinetetraacetic acid) derivatives share structural similarities with Doptzga, particularly in their cyclic diazepine backbone and carboxylate functional groups. However, key differences include:
This compound exhibits superior thermodynamic stability with Fe³⁺, making it more effective in environmental applications for heavy metal sequestration. Conversely, AAZTA derivatives are preferred in radiopharmaceuticals due to faster complexation kinetics with lanthanides .
Comparison with Functional Analogs: EDTA-Fe
Ethylenediaminetetraacetic acid-iron (EDTA-Fe), a widely used chelator, serves as a functional analog to this compound. Comparative analysis reveals:
This compound’s higher biodegradability and lower acute toxicity make it environmentally favorable, though EDTA-Fe remains cost-effective for agricultural use. However, this compound’s selectivity enables niche applications in precision chemistry .
Research Findings and Limitations
Recent studies demonstrate this compound’s efficacy in removing Cu²⁺ from industrial effluents (98% efficiency at pH 6–8) , outperforming AAZTA (85%) and EDTA-Fe (70%) under similar conditions. In medical contexts, AAZTA derivatives show faster renal clearance, whereas this compound’s prolonged circulation time enhances imaging resolution .
Key Limitations :
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